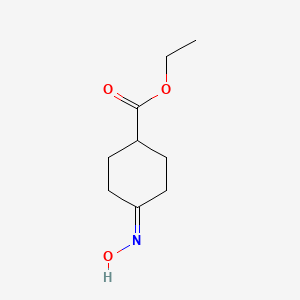

Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester

Overview

Description

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid, a precursor to the compound , can be carried out through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate .Chemical Reactions Analysis

Cyclohexanecarboxylic acid, a related compound, is known to undergo reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . It can also be oxidized to cyclohexene .Physical And Chemical Properties Analysis

Cyclohexanecarboxylic acid, a related compound, is a colorless oil that crystallizes near room temperature . It has a molecular weight of 128.171 g/mol . It has a melting point of 30–31 °C and a boiling point of 232–234 °C .Scientific Research Applications

Photooxidation Inhibition

A study investigated the inhibiting activity of certain cyclohexane carboxylic acid ethyl esters in the photooxidation of petroleum phosphors, indicating potential applications in enhancing the stability of petroleum products against oxidative damage (Rasulov et al., 2011).

Polymer Synthesis

Research on the synthesis and polymerization of new cyclic esters containing functional groups suggests applications in the development of hydrophilic aliphatic polyesters, highlighting the versatility of cyclohexanone derivatives in creating environmentally friendly materials (Trollsås et al., 2000).

Synthetic Chemistry

The diastereoselective synthesis of a functionalized cyclohexene skeleton demonstrates the utility of cyclohexanecarboxylic acid esters in constructing complex molecular structures, potentially useful in drug synthesis and material science (Cong & Yao, 2006).

Plasticizer Development

A study on cyclohexane dicarboxylic acid esters explores their use as non-toxic, environmentally friendly plasticizers, offering alternatives to phthalates in various applications, including PVC plasticization (Ou et al., 2014).

Environmental and Health Research

Investigations into the environmental exposure of specific cyclohexane dicarboxylic acid esters suggest their rising prevalence as phthalate substitutes, emphasizing the need for continued monitoring and assessment of new plasticizers' health effects (Silva et al., 2013).

properties

IUPAC Name |

ethyl 4-hydroxyiminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h7,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRENYNCPFOMTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469105 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90942-89-5 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1314368.png)

![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)

![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)